molecular formula C10H11F3N2O B11967741 1-Ethyl-3-(3-trifluoromethyl-phenyl)-urea CAS No. 783-06-2

1-Ethyl-3-(3-trifluoromethyl-phenyl)-urea

Cat. No.: B11967741
CAS No.: 783-06-2
M. Wt: 232.20 g/mol
InChI Key: FGRDDASXWCZPIQ-UHFFFAOYSA-N
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Description

1-Ethyl-3-(3-trifluoromethyl-phenyl)-urea is an organic compound characterized by the presence of an ethyl group, a trifluoromethyl-substituted phenyl ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(3-trifluoromethyl-phenyl)-urea can be synthesized through a multi-step process involving the reaction of 3-trifluoromethyl-aniline with ethyl isocyanate. The reaction typically occurs under controlled conditions, such as a specific temperature range and the presence of a catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(3-trifluoromethyl-phenyl)-urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted urea compounds.

Scientific Research Applications

1-Ethyl-3-(3-trifluoromethyl-phenyl)-urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(3-trifluoromethyl-phenyl)-urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its effects on biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    1-Ethyl-3-(4-trifluoromethyl-phenyl)-urea: Similar structure but with the trifluoromethyl group in the para position.

    1-Ethyl-3-(3-chlorophenyl)-urea: Similar structure with a chlorine substituent instead of trifluoromethyl.

    1-Ethyl-3-(3-methylphenyl)-urea: Similar structure with a methyl substituent instead of trifluoromethyl.

Uniqueness: 1-Ethyl-3-(3-trifluoromethyl-phenyl)-urea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

783-06-2

Molecular Formula

C10H11F3N2O

Molecular Weight

232.20 g/mol

IUPAC Name

1-ethyl-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C10H11F3N2O/c1-2-14-9(16)15-8-5-3-4-7(6-8)10(11,12)13/h3-6H,2H2,1H3,(H2,14,15,16)

InChI Key

FGRDDASXWCZPIQ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

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